1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
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Overview
Description
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group on the isoquinoline core with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Amino or thiol derivatives.
Scientific Research Applications
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
- **1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide.
Uniqueness
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-4-19-10-12-22(13-11-19)33-18-24-23-17-26(32-3)25(31-2)16-20(23)14-15-29(24)27(30)28-21-8-6-5-7-9-21/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFPVPOIEGSIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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